2-Hydroxy-6-methoxybenzonitrile physicochemical properties and pKa
2-Hydroxy-6-methoxybenzonitrile physicochemical properties and pKa
An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-Hydroxy-6-methoxybenzonitrile
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the core physicochemical properties and the acidity constant (pKa) of 2-Hydroxy-6-methoxybenzonitrile. This document is structured to deliver not just data, but also the scientific reasoning behind the properties and the experimental approaches for their determination.
Introduction to 2-Hydroxy-6-methoxybenzonitrile
2-Hydroxy-6-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group. The relative positions of these functional groups are critical in defining the molecule's chemical behavior and physical properties. The hydroxyl group ortho to the nitrile and meta to the methoxy group establishes a unique electronic and steric environment. This arrangement makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its physicochemical properties is paramount for its application in synthesis, purification, and formulation.
Physicochemical Properties
Direct experimental data for 2-Hydroxy-6-methoxybenzonitrile is not extensively reported in public literature. However, by analyzing structurally related compounds, we can establish a reliable profile.
| Property | Estimated Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C₈H₇NO₂ | Derived from its chemical structure. |
| Molecular Weight | 149.15 g/mol | Calculated from the atomic weights of its constituent atoms[1]. |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar substituted benzonitriles. |
| Melting Point | 41-43 °C | This estimation is based on the melting point of the related compound 2-Hydroxy-6-methoxybenzaldehyde[2]. The substitution of the aldehyde with a nitrile group is not expected to drastically alter the melting point. |
| Boiling Point | Higher than 2-methoxybenzonitrile (135 °C at 12 mmHg)[3] | The presence of the hydroxyl group allows for hydrogen bonding, which will significantly increase the boiling point compared to its non-hydroxylated counterpart. |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents | The hydroxyl group can participate in hydrogen bonding with water, conferring some aqueous solubility. However, the benzene ring and the methoxy group are hydrophobic. It is expected to be soluble in alcohols, ketones, and ethers, similar to 2-hydroxybenzonitrile[4]. |
| Octanol-Water Partition Coefficient (logP) | Estimated to be around 1.8 | This is based on the logP of 2-hydroxy-5-methoxybenzonitrile[1]. The positional difference of the methoxy group is not expected to cause a large deviation. |
Acidity Constant (pKa)
The pKa of the phenolic hydroxyl group is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, reactivity, and biological activity.
Factors Influencing the pKa
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects, thus increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity (increasing the pKa).
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Hydroxyl Group (-OH): The group that undergoes deprotonation.
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Nitrile Group (-C≡N): This group is strongly electron-withdrawing through both a strong inductive effect and a moderate resonance effect. Its presence is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10)[5][6].
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Methoxy Group (-OCH₃): This group has a dual electronic effect. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M)[5]. In the case of 2-Hydroxy-6-methoxybenzonitrile, the methoxy group is meta to the hydroxyl group. At the meta position, the resonance effect is not operative on the hydroxyl group, and only the weaker inductive electron-withdrawing effect will have a minor influence on the acidity.
Given these substituent effects, the pKa of 2-Hydroxy-6-methoxybenzonitrile is predicted to be significantly lower than that of phenol (pKa ≈ 10) and slightly lower than that of 2-hydroxybenzonitrile due to the additional weak electron-withdrawing inductive effect of the meta-methoxy group.
Experimental Determination of pKa
The pKa of 2-Hydroxy-6-methoxybenzonitrile can be reliably determined using UV-Vis spectrophotometry. This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenolic) and deprotonated (phenoxide) forms of the molecule[5][7].
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Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Hydroxy-6-methoxybenzonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) to ensure solubility.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to 10).
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa[7].
-
UV-Vis Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample at a constant temperature (e.g., 25 °C)[5][7].
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for both the acidic (low pH) and basic (high pH) forms of the molecule.
-
At a wavelength where the absorbance difference between the two forms is significant, plot the absorbance versus pH.
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The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the curve.
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Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-Hydroxy-6-methoxybenzonitrile.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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-OH stretch: A broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
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-C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹[8].
-
C-O stretch (hydroxyl): A band around 1200-1260 cm⁻¹.
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C-O stretch (methoxy): An asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹.
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Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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-OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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Aromatic protons: The three aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
-OCH₃ protons: A sharp singlet around 3.8-4.0 ppm.
-
-
¹³C NMR:
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-C≡N carbon: A signal in the region of 115-125 ppm.
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Aromatic carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded (highest ppm value) in the aromatic region.
-
-OCH₃ carbon: A signal around 55-60 ppm.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a neutral solvent is expected to show π → π* transitions characteristic of the substituted benzene ring[9][10]. Upon deprotonation in a basic solution, a bathochromic (red) shift to a longer wavelength is expected due to the increased electron-donating ability of the resulting phenoxide ion, which extends the conjugation. This shift is the basis for the spectrophotometric pKa determination[5].
Caption: Interrelationship between the molecular structure and the physicochemical and spectroscopic properties.
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties and the pKa of 2-Hydroxy-6-methoxybenzonitrile. While some properties are estimated based on structurally related compounds due to a lack of direct experimental data, the provided information is grounded in established principles of physical organic chemistry. The outlined experimental protocol for pKa determination offers a clear path for the empirical validation of the acidity constant. This comprehensive understanding is crucial for the effective utilization of this compound in research and development.
References
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (n.d.). Google Scholar.
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Google Scholar.
- pKa Determination of Phenols and Derivatives. (n.d.). Scribd.
- The spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile. (n.d.). Google Scholar.
- Absolute pKa Determinations for Substituted Phenols. (2002, May 8). AFIT.
- ∆pKa for phenol derivatives with 6-311G+dp basis set. (n.d.). ResearchGate.
- The spectroscopic (FT-IR, UV–vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile. (2025, August 9). ResearchGate.
- 2-Hydroxybenzonitrile solubility in organic solvents. (n.d.). Benchchem.
- 2-Methoxybenzonitrile 99 6609-56-9. (n.d.). Sigma-Aldrich.
- 2-Hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.
- 2-Hydroxy-6-Methoxybenzaldehyde. (2026, January 13). ChemicalBook.
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Google Scholar.
Sources
- 1. 2-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]
- 3. 2-Methoxybenzonitrile 99 6609-56-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. sphinxsai.com [sphinxsai.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
